Fmoc-2,3-Difluoro-L-Phenylalanine
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Overview
Description
Fmoc-2,3-Difluoro-L-Phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-Difluoro-L-Phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with L-Phenylalanine.
Fluorination: The phenyl ring of L-Phenylalanine is selectively fluorinated at the 2 and 3 positions using appropriate fluorinating agents.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2,3-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fluorination: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Fmoc Protection: Fmoc-Cl in the presence of a base like sodium carbonate is used for Fmoc protection.
Deprotection: Piperidine in dimethylformamide (DMF) is used for Fmoc deprotection.
Major Products Formed:
This compound: The primary product of the synthesis.
Deprotected 2,3-Difluoro-L-Phenylalanine: Formed after Fmoc deprotection.
Scientific Research Applications
Chemistry: Fmoc-2,3-Difluoro-L-Phenylalanine is widely used in peptide synthesis as a building block for creating peptides with specific properties. The presence of fluorine atoms can enhance the stability and bioavailability of the peptides .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help in the design of enzyme inhibitors and therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for creating peptides with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of Fmoc-2,3-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atoms can enhance the stability of the peptide bonds and improve the overall stability of the peptide or protein . The Fmoc group serves as a protective group during synthesis and is removed to expose the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-3,5-Difluoro-L-Phenylalanine: Similar structure but with fluorine atoms at the 3 and 5 positions.
Fmoc-3,4-Difluoro-L-Phenylalanine: Fluorine atoms at the 3 and 4 positions.
Fmoc-3-Fluoro-L-Phenylalanine: Single fluorine atom at the 3 position.
Fmoc-Pentafluoro-L-Phenylalanine: Five fluorine atoms on the phenyl ring.
Uniqueness: Fmoc-2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can influence the electronic properties and reactivity of the compound. This unique positioning can result in different biological activities and chemical reactivities compared to other fluorinated phenylalanine derivatives .
Properties
IUPAC Name |
(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEDJBJASVXQIC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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